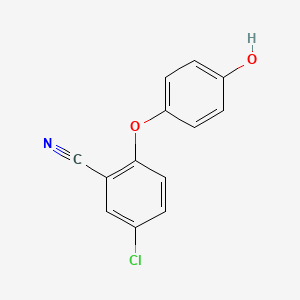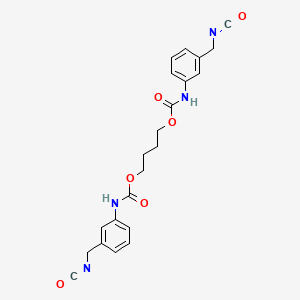
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester is a chemical compound that belongs to the class of isocyanates Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester typically involves the reaction of 3-isocyanatomethylphenyl isocyanate with 1,4-butanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and safe production of the compound. Quality control measures are implemented to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine compounds.
Scientific Research Applications
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polyurethanes, which are essential in manufacturing foams, coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species such as amines and alcohols, leading to the formation of urea and carbamate linkages. These reactions are crucial in the formation of polyurethanes and other polymeric materials.
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of coatings and adhesives.
Uniqueness
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to form stable ester linkages and its reactivity with various nucleophiles make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
65105-02-4 |
|---|---|
Molecular Formula |
C22H22N4O6 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]butyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C22H22N4O6/c27-15-23-13-17-5-3-7-19(11-17)25-21(29)31-9-1-2-10-32-22(30)26-20-8-4-6-18(12-20)14-24-16-28/h3-8,11-12H,1-2,9-10,13-14H2,(H,25,29)(H,26,30) |
InChI Key |
XHTDSKSTMYPBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCCCCOC(=O)NC2=CC=CC(=C2)CN=C=O)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



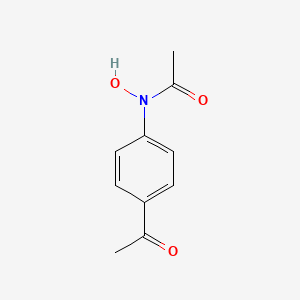
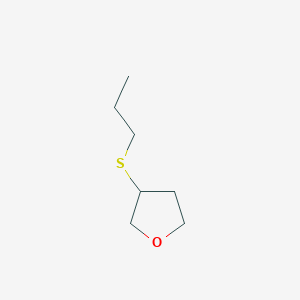
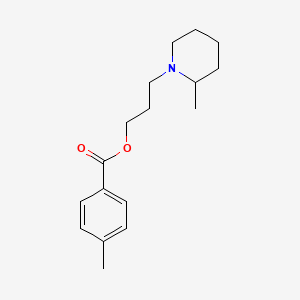
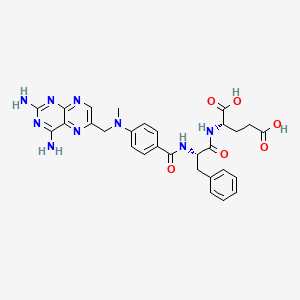
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
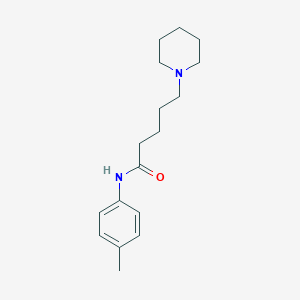
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
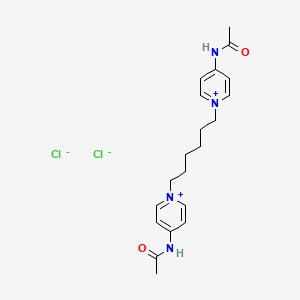
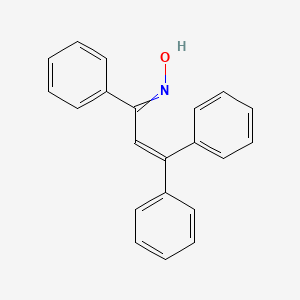
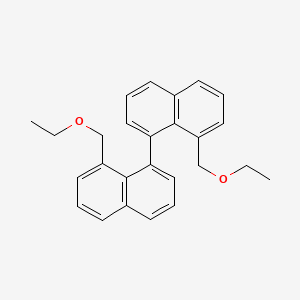
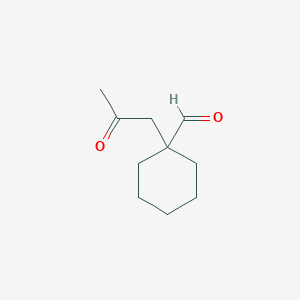
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
